molecular formula C8H18ClNO B13540124 3-[(3R)-piperidin-3-yl]propan-1-olhydrochloride

3-[(3R)-piperidin-3-yl]propan-1-olhydrochloride

Cat. No.: B13540124
M. Wt: 179.69 g/mol
InChI Key: FZYSJNGXDDZHNJ-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3R)-piperidin-3-yl]propan-1-olhydrochloride is a chemical compound with the molecular formula C8H17NO·HCl It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a hydroxyl group and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3R)-piperidin-3-yl]propan-1-olhydrochloride typically involves the reaction of piperidine with propanol derivatives under controlled conditions. One common method involves the use of sodium hydride as a base in an aprotic polar solvent, followed by the reaction with a suitable alkylating agent . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for yield and efficiency, with considerations for cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

3-[(3R)-piperidin-3-yl]propan-1-olhydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives. Substitution reactions can lead to a wide range of substituted piperidine compounds.

Scientific Research Applications

3-[(3R)-piperidin-3-yl]propan-1-olhydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: It may be investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 3-[(3R)-piperidin-3-yl]propan-1-olhydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3R)-piperidin-3-yl]propan-1-olhydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. These properties make it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

IUPAC Name

3-[(3R)-piperidin-3-yl]propan-1-ol;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c10-6-2-4-8-3-1-5-9-7-8;/h8-10H,1-7H2;1H/t8-;/m1./s1

InChI Key

FZYSJNGXDDZHNJ-DDWIOCJRSA-N

Isomeric SMILES

C1C[C@@H](CNC1)CCCO.Cl

Canonical SMILES

C1CC(CNC1)CCCO.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.